3-Fluoro-3-(2-fluorophenyl)azetidine
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Overview
Description
3-Fluoro-3-(2-fluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzylamine with a fluorinated alkyl halide under basic conditions to form the azetidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Scientific Research Applications
3-Fluoro-3-(2-fluorophenyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(2-fluorophenyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 3-Fluoro-3-(3-fluorophenyl)azetidine
- 3-Fluoro-3-(4-fluorophenyl)azetidine
- 3-Fluoro-3-(2-chlorophenyl)azetidine
Comparison: Compared to its analogs, 3-Fluoro-3-(2-fluorophenyl)azetidine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .
Biological Activity
3-Fluoro-3-(2-fluorophenyl)azetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in neuropharmacology and antiviral research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H9F2N
- Molecular Weight : 171.17 g/mol
- CAS Number : 1432681-01-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of orexin receptors, which are implicated in various disorders such as sleep disturbances and anxiety. Its antagonistic action may reduce hyperarousal and improve sleep quality in animal models .
- Antiviral Activity : Preliminary studies suggest that similar fluorinated compounds exhibit broad-spectrum antiviral activity. These compounds can inhibit viral replication by interfering with viral enzymes, although specific studies on this compound are still limited .
Neuropharmacological Effects
In animal models, this compound has shown promise in modulating emotional states:
- Anxiety and Fear Responses : The compound has demonstrated efficacy in reducing anxiety-like behaviors in rodents, particularly in paradigms assessing fear responses. It appears to attenuate cardiovascular responses to stressors, indicating a potential for treating anxiety disorders .
- Antidepressant-Like Effects : Chronic administration of the compound has been associated with antidepressant-like effects in mouse models, suggesting its potential utility in managing depression-related symptoms .
Antiviral Potential
While specific antiviral studies on this compound are sparse, related compounds have shown activity against various viruses. The presence of fluorine atoms often enhances metabolic stability and bioactivity against pathogens, making this compound a candidate for further exploration in antiviral drug development .
Case Studies
- Animal Models of Anxiety : In a study examining the effects of orexin receptor antagonists, this compound was administered to rats subjected to stress tests. Results indicated significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent.
- Depression Models : In another study focused on chronic stress-induced depression, the compound improved behavioral outcomes significantly when compared to untreated controls. These findings suggest that its mechanism may involve modulation of neurotransmitter systems associated with mood regulation.
Properties
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFGEHGRVYWWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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